PF-04979064

説明

特性

IUPAC Name |

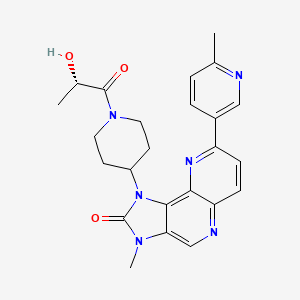

1-[1-[(2S)-2-hydroxypropanoyl]piperidin-4-yl]-3-methyl-8-(6-methylpyridin-3-yl)imidazo[4,5-c][1,5]naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N6O3/c1-14-4-5-16(12-25-14)18-6-7-19-21(27-18)22-20(13-26-19)28(3)24(33)30(22)17-8-10-29(11-9-17)23(32)15(2)31/h4-7,12-13,15,17,31H,8-11H2,1-3H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACQNUHFDBEIQH-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2=NC3=C4C(=CN=C3C=C2)N(C(=O)N4C5CCN(CC5)C(=O)C(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C=C1)C2=NC3=C4C(=CN=C3C=C2)N(C(=O)N4C5CCN(CC5)C(=O)[C@H](C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220699-06-8 | |

| Record name | PF-04979064 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220699068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1220699-06-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PF-04979064 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PO9J9ZC3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual PI3K/mTOR Inhibitor PF-04979064: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04979064 is a potent, selective, and orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). By targeting two key nodes in a critical signaling pathway, this compound effectively disrupts downstream cellular processes integral to tumor cell proliferation, survival, and metabolism. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its development through structure-based drug design, its in vitro and in vivo pharmacological properties, and the experimental methodologies used for its characterization.

Introduction

The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a prime target for therapeutic intervention. Dual inhibition of both PI3K and mTOR offers a promising strategy to overcome the feedback loops that can limit the efficacy of single-agent therapies. This compound was developed as a structurally distinct alternative to other PI3K/mTOR inhibitors, with an optimized pharmacological profile.

Core Mechanism of Action: Dual Inhibition of PI3K and mTOR

This compound functions as an ATP-competitive inhibitor of both PI3K and mTOR kinases. Its primary mechanism involves binding to the ATP-binding pocket of these enzymes, thereby preventing the phosphorylation of their respective substrates and blocking downstream signaling.

Targeting the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR complex 1 (mTORC1), leading to the promotion of protein synthesis and cell growth.

This compound's dual inhibition of PI3K and mTOR leads to a comprehensive blockade of this pathway. By inhibiting PI3K, it prevents the production of PIP3, thereby inhibiting the activation of AKT. Simultaneously, its direct inhibition of mTORC1 and mTORC2 further downstream ensures a more complete shutdown of the pathway, mitigating potential resistance mechanisms.

Quantitative Data

The potency of this compound has been quantified through various in vitro and in vivo studies.

In Vitro Kinase Inhibition

| Target | Ki (nM) |

| PI3Kα | 0.13 |

| PI3Kγ | 0.111 |

| PI3Kδ | 0.122 |

| mTOR | 1.42 |

In Vivo Pharmacokinetics (Rat)

| Parameter | Value |

| Vdss (L/kg) | 5.23 |

| Cl (mL/min/kg) | 19.3 |

| t1/2 (h) | 1.85 |

| F (%) | 61 |

Experimental Protocols

This section details the methodologies employed in the key experiments to characterize the mechanism of action of this compound.

PI3K and mTOR Kinase Assays

Objective: To determine the in vitro inhibitory potency of this compound against PI3K and mTOR kinases.

Methodology:

-

Enzyme Source: Recombinant human PI3K isoforms (α, γ, δ) and mTOR kinase domain.

-

Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay using [γ-³²P]ATP.

-

Protocol Outline (TR-FRET):

-

Kinase, a biotinylated PIP2 substrate, and varying concentrations of this compound are incubated in a kinase reaction buffer.

-

The reaction is initiated by the addition of ATP.

-

After incubation, the reaction is stopped, and a europium-labeled anti-phospho-PIP3 antibody and streptavidin-allophycocyanin (SA-APC) are added.

-

The TR-FRET signal is measured, which is proportional to the amount of phosphorylated substrate.

-

IC₅₀ values are calculated from the dose-response curves. Ki values are then determined using the Cheng-Prusoff equation.

-

Cell-Based Assays in Gastric Cancer

Objective: To evaluate the effect of this compound on cell proliferation and apoptosis in human gastric cancer cell lines.[1]

Cell Lines:

-

AGS (human gastric adenocarcinoma)

-

HGC-27 (undifferentiated gastric carcinoma)

4.2.1. Cell Proliferation Assay (CCK-8)

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

The cells are treated with various concentrations of this compound for specified time points (e.g., 24, 48, 72 hours).

-

Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated.

-

The absorbance at 450 nm is measured using a microplate reader. The absorbance is proportional to the number of viable cells.

4.2.2. Apoptosis Assay (Flow Cytometry)

Methodology:

-

Cells are treated with this compound as described above.

-

Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI).

-

The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered necrotic or late apoptotic.

Western Blot Analysis

Objective: To assess the inhibition of the PI3K/AKT/mTOR signaling pathway in treated cells.

Methodology:

-

Gastric cancer cells are treated with this compound for a specified period.

-

Cells are lysed, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against key pathway proteins (e.g., phospho-AKT (Ser473), total AKT, phospho-mTOR, total mTOR, phospho-S6K, total S6K).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a highly potent dual inhibitor of PI3K and mTOR with a well-defined mechanism of action. Its ability to effectively block the PI3K/AKT/mTOR signaling pathway has been demonstrated through rigorous in vitro and in vivo studies. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation into the therapeutic potential of this and similar compounds. The continued exploration of dual-target inhibitors like this compound holds significant promise for the development of more effective cancer therapies.

References

An In-depth Technical Guide to PF-04979064: A Potent PI3K/mTOR Dual Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04979064 is a highly potent and selective, ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). Developed through a strategic integration of structure-based drug design and optimization of physicochemical properties, this compound has emerged as a significant tool for investigating the PI3K/AKT/mTOR signaling pathway, a critical cascade frequently dysregulated in cancer. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, along with detailed experimental protocols and workflow diagrams to facilitate its application in preclinical research.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name (S)-1-(1-(2-hydroxypropanoyl)piperidin-4-yl)-3-methyl-8-(6-methylpyridin-3-yl)-1H-imidazo[4,5-c][1][2]naphthyridin-2(3H)-one.[3] Its chemical structure is characterized by a tricyclic imidazo[1][2]naphthyridine core.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (S)-1-(1-(2-hydroxypropanoyl)piperidin-4-yl)-3-methyl-8-(6-methylpyridin-3-yl)-1H-imidazo[4,5-c][1][2]naphthyridin-2(3H)-one | [3] |

| Molecular Formula | C₂₄H₂₆N₆O₃ | [1][3] |

| Molecular Weight | 446.5 g/mol | [1][3] |

| CAS Number | 1220699-06-8 | [1][3] |

| Canonical SMILES | O=C(N1C2CCN(C(--INVALID-LINK--C)=O)CC2)N(C)C3=C1C4=NC(C5=CC=C(C)N=C5)=CC=C4N=C3 | [1] |

| Appearance | Light-yellow to Off-white solid | [3] |

| Solubility | Soluble in DMSO (e.g., 11 mg/mL) | [1] |

| Storage | Store at -20°C for long-term storage. | [1][3] |

Pharmacological Properties

This compound functions as a potent dual inhibitor of PI3K and mTOR kinases, key components of a signaling pathway crucial for cell growth, proliferation, and survival.

Mechanism of Action

The PI3K/AKT/mTOR pathway is a central regulator of cellular processes. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR, leading to the promotion of cell growth and survival. By inhibiting both PI3K and mTOR, this compound effectively blocks this signaling cascade at two critical junctures.

In Vitro Potency

This compound demonstrates high potency against Class I PI3K isoforms and mTOR, as summarized in the table below.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | Kᵢ (nM) | Reference |

| PI3Kα | 0.13 | [1] |

| PI3Kγ | 0.111 | [1] |

| PI3Kδ | 0.122 | [1] |

| mTOR | 1.42 | [1] |

In Vivo Pharmacokinetics in Rats

Pharmacokinetic studies in rats have demonstrated that this compound possesses a robust profile suitable for in vivo investigations.

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Reference |

| Volume of Distribution (Vdss) | 5.23 L/kg | [1] |

| Clearance (Cl) | 19.3 mL/min/kg | [1] |

| Half-life (T₁/₂) | 1.85 h | [1] |

| Oral Bioavailability (F%) | 61% | [1] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization and application of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the tricyclic imidazo[1][2]naphthyridine core and subsequent functionalization. A general synthetic route has been described by Cheng et al. in ACS Medicinal Chemistry Letters (2012). For detailed, step-by-step experimental procedures, including reagent quantities, reaction conditions, and purification methods, researchers are directed to the supporting information of the original publication.

In Vitro Kinase Inhibition Assays

This protocol outlines a method for determining the in vitro potency of this compound against PI3Kα using a commercially available luminescent assay that measures ADP production.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Create a serial dilution of this compound in kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).

-

Prepare a solution of recombinant human PI3Kα enzyme in kinase dilution buffer.

-

Prepare the lipid substrate solution (e.g., phosphatidylinositol-4,5-bisphosphate, PIP₂) in kinase assay buffer.

-

Prepare the ATP solution in kinase assay buffer.

-

-

Assay Procedure:

-

Add the this compound dilutions to the wells of a 384-well plate.

-

Add the PI3Kα enzyme solution to each well.

-

Initiate the kinase reaction by adding the lipid substrate and ATP solution.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure ADP production using the ADP-Glo™ Kinase Assay kit reagents according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of mTOR by this compound.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform a serial dilution of this compound in the appropriate kinase buffer.

-

Prepare a solution of recombinant human mTOR enzyme.

-

Prepare a solution of the fluorescently labeled substrate and a terbium-labeled anti-phospho-substrate antibody.

-

Prepare the ATP solution.

-

-

Assay Procedure:

-

Add the this compound dilutions to the wells of a low-volume 384-well plate.

-

Add the mTOR enzyme solution to each well.

-

Initiate the reaction by adding the substrate and ATP solution.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the terbium-labeled antibody and incubate to allow for antibody binding.

-

-

Data Analysis:

-

Measure the TR-FRET signal on a compatible plate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

Cell-Based Assay: Inhibition of AKT Phosphorylation

This protocol details a western blot-based method to assess the ability of this compound to inhibit AKT phosphorylation in a cellular context. The BT20 breast cancer cell line, which has a PIK3CA mutation, is a suitable model.

-

Cell Culture and Treatment:

-

Culture BT20 cells in the recommended growth medium until they reach 70-80% confluency.

-

Starve the cells in a serum-free medium for 12-24 hours.

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).

-

Stimulate the cells with a growth factor (e.g., insulin or EGF) for a short period (e.g., 10-15 minutes) to induce AKT phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated AKT at Ser473 (p-AKT S473).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane with an antibody for total AKT as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for p-AKT and total AKT.

-

Normalize the p-AKT signal to the total AKT signal for each sample.

-

Determine the concentration-dependent inhibition of AKT phosphorylation by this compound.

-

In Vivo Rat Pharmacokinetic Study

This protocol provides a general framework for conducting a pharmacokinetic study of this compound in rats.

-

Animal Dosing:

-

House male Sprague-Dawley rats under standard conditions with ad libitum access to food and water.

-

For intravenous (IV) administration, formulate this compound in a suitable vehicle (e.g., a solution in DMSO, further diluted with saline). Administer a single bolus dose via the tail vein.

-

For oral (PO) administration, formulate this compound in an appropriate vehicle (e.g., a suspension in 0.5% methylcellulose). Administer a single dose by oral gavage.

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Collect the blood into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood samples to separate the plasma.

-

-

Bioanalytical Method (LC-MS/MS):

-

Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in rat plasma. This typically involves:

-

Protein precipitation or liquid-liquid extraction of the plasma samples.

-

Chromatographic separation on a C18 column with a suitable mobile phase gradient.

-

Detection using a mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring a specific precursor-to-product ion transition for this compound and an internal standard.

-

-

-

Pharmacokinetic Analysis:

-

Use the plasma concentration-time data to calculate key pharmacokinetic parameters (e.g., Cₘₐₓ, Tₘₐₓ, AUC, Cl, Vdss, T₁/₂) using non-compartmental analysis software.

-

Experimental Workflows

Visualizing the workflow of drug discovery and experimental procedures can aid in understanding the logical progression of research.

References

PF-04979064 (CAS Number: 1220699-06-8): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04979064 is a highly potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). Developed through structure-based drug design, this small molecule has demonstrated significant potential in preclinical studies for the treatment of various cancers. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols for its evaluation.

Introduction

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in human cancers has made it a prime target for therapeutic intervention.[1][2] this compound emerged from a lead optimization program as a potent and selective ATP-competitive inhibitor of class I PI3K isoforms and mTOR.[3][4] By simultaneously targeting both PI3K and mTOR, this compound can overcome feedback loops that often limit the efficacy of single-target agents.[1] This document serves as a technical resource for researchers, providing detailed information on the properties and evaluation of this compound.

Physicochemical Properties

This compound is a tricyclic imidazo[3][5]naphthyridine derivative with the following properties:

| Property | Value | Reference |

| CAS Number | 1220699-06-8 | [1][6] |

| Molecular Formula | C₂₄H₂₆N₆O₃ | [1][5] |

| Molecular Weight | 446.51 g/mol | [1][5] |

| IUPAC Name | 1-{1-[(2S)-2-hydroxypropanoyl]piperidin-4-yl}-3-methyl-8-(6-methylpyridin-3-yl)-1,3-dihydro-2H-imidazo[4,5-c][3][5]naphthyridin-2-one | [5] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO | [7] |

Mechanism of Action

This compound is an ATP-competitive inhibitor of the kinase domains of class I PI3K isoforms (α, γ, δ) and mTOR.[1][6] Inhibition of PI3K prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger that recruits and activates downstream signaling proteins, including AKT. By also inhibiting mTOR, a downstream effector of AKT, this compound provides a more complete blockade of the PI3K/AKT/mTOR pathway. This dual inhibition disrupts critical cellular processes in cancer cells, including proliferation, survival, and metabolism.[1]

Signaling Pathway

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.

In Vitro Pharmacology

Kinase Inhibition

This compound demonstrates potent inhibition of class I PI3K isoforms and mTOR.

| Target | Kᵢ (nM) | Reference |

| PI3Kα | 0.13 | [6] |

| PI3Kγ | 0.111 | [6] |

| PI3Kδ | 0.122 | [6] |

| mTOR | 1.42 | [6] |

Cellular Activity

The inhibitory activity of this compound on the PI3K/AKT/mTOR pathway has been confirmed in cellular assays.

| Assay | Cell Line | IC₅₀ (nM) | Reference |

| p-Akt (S473) Inhibition | BT-20 (Breast Cancer) | 9.1 | [5] |

In Vivo Pharmacology

The anti-tumor efficacy of this compound has been evaluated in a glioblastoma xenograft model.

| Animal Model | Cell Line | Dose | Tumor Growth Inhibition | Reference |

| Mouse Xenograft | U87MG (Glioblastoma) | 40 mg/kg | 88% | [5] |

Pharmacokinetics

Pharmacokinetic properties of this compound have been determined in rats.

| Parameter | Value | Reference |

| Volume of Distribution (Vdss) | 5.23 L/kg | [6] |

| Clearance (Cl) | 19.3 mL/min/kg | [6] |

| Half-life (T₁/₂) | 1.85 h | [6] |

| Oral Bioavailability (F%) | 61% | [6] |

Experimental Protocols

Synthesis of this compound

A general synthetic route for this compound is described, starting from readily available materials.[3]

References

- 1. PI3K (p110α[E545K]/p85α) Protocol [worldwide.promega.com]

- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. U87 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. enamine.net [enamine.net]

PF-04979064: A Technical Guide to a Dual PI3K/mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04979064, also known as gedatolisib, is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3][4] As central regulators of the PI3K/AKT/mTOR signaling pathway, a frequently dysregulated cascade in human cancers, dual inhibition by this compound presents a compelling therapeutic strategy.[5][6][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation. The information is intended to support researchers and drug development professionals in their exploration of this compound's therapeutic potential.

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[6][8] Aberrant activation of this pathway is a common feature in a wide variety of human cancers, making it a prime target for therapeutic intervention.[7] this compound (gedatolisib) is a small molecule that acts as an ATP-competitive inhibitor of all Class I PI3K isoforms and mTOR.[5][9] By simultaneously blocking both PI3K and mTOR, this compound can effectively shut down the signaling cascade, potentially overcoming feedback loops that can limit the efficacy of single-target agents.[5][9]

Mechanism of Action

This compound exerts its anti-tumor effects by binding to the kinase domains of PI3K and mTOR, thereby inhibiting their catalytic activity.[10] This dual inhibition leads to a comprehensive blockade of the PI3K/AKT/mTOR pathway, resulting in the inhibition of downstream signaling involved in tumor cell proliferation, survival, and metabolism.[5][10] The simultaneous inhibition of both PI3K and mTOR is believed to be more effective than targeting either kinase alone, as it can prevent the paradoxical activation of PI3K that can occur with mTOR inhibition.[9][11]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approaches to characterize this compound, the following diagrams are provided.

Caption: PI3K/mTOR Signaling Pathway and the inhibitory action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | mTOR | PI3K | TargetMol [targetmol.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. m.youtube.com [m.youtube.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. cstn-gateway-prod.azurewebsites.net [cstn-gateway-prod.azurewebsites.net]

- 9. celcuity.com [celcuity.com]

- 10. cdn.pfizer.com [cdn.pfizer.com]

- 11. researchgate.net [researchgate.net]

PF-04979064 In Vitro Kinase Assay: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04979064 is a highly potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3] As a critical signaling pathway frequently dysregulated in cancer, the PI3K/AKT/mTOR cascade represents a key target for therapeutic intervention. This compound acts as an ATP-competitive inhibitor of class I PI3K isoforms and mTOR, thereby disrupting downstream signaling involved in tumor cell proliferation, survival, and metabolism.[3] This technical guide provides an in-depth overview of the in vitro kinase assays used to characterize the inhibitory activity of this compound, including detailed experimental protocols and quantitative data.

Quantitative Inhibitory Activity

The in vitro inhibitory potency of this compound against various kinases is summarized in the table below. The data highlights the compound's high affinity for Class I PI3K isoforms and mTOR.

| Target Kinase | Inhibition Constant (Ki) |

| PI3Kα | 0.13 nM |

| PI3Kγ | 0.111 nM |

| PI3Kδ | 0.122 nM |

| mTOR | 1.42 nM |

Data sourced from multiple independent in vitro biochemical assays.[1][2]

Furthermore, the selectivity of this compound has been demonstrated in broader kinase screening panels. When tested at a concentration of 1 µM, this compound exhibited less than 25% inhibition against a panel of 36 other kinases, underscoring its specificity for the PI3K/mTOR pathway.[1]

Signaling Pathway

This compound targets the core of the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival. The following diagram illustrates the key components of this pathway and the points of inhibition by this compound.

Experimental Protocols

The following protocols are representative methodologies for conducting in vitro kinase assays to evaluate the inhibitory activity of compounds like this compound against PI3K and mTOR. These are based on widely used commercial assay platforms such as the ADP-Glo™ Kinase Assay.

In Vitro PI3K Kinase Assay (Adapted from ADP-Glo™ Protocol)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human PI3Kα (p110α/p85α)

-

This compound (or other test compounds)

-

PI3K Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2) vesicles

-

ATP

-

Kinase Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.

-

Add 2.5 µL of a solution containing the PI3K enzyme and PIP2 substrate in Kinase Assay Buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Assay Buffer. The final reaction volume is 10 µL.

-

-

Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes).

-

Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the PI3K activity. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro mTOR Kinase Assay (Adapted from TR-FRET Protocol)

This assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the phosphorylation of a substrate by mTOR.

Materials:

-

Recombinant human mTOR kinase domain

-

This compound (or other test compounds)

-

mTOR Substrate (e.g., a GFP-fused, unphosphorylated peptide derived from a known mTOR substrate like 4E-BP1)

-

ATP

-

Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% BSA)

-

Terbium-labeled anti-phospho-substrate antibody

-

384-well low-volume black assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO and then in Kinase Assay Buffer.

-

Kinase Reaction Setup:

-

Add 2 µL of diluted this compound or vehicle to the wells.

-

Add 4 µL of a solution containing the mTOR enzyme and the GFP-fused substrate in Kinase Assay Buffer.

-

Initiate the reaction by adding 4 µL of ATP solution in Kinase Assay Buffer. The final reaction volume is 10 µL.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.

-

Detection: Stop the reaction and detect phosphorylation by adding 10 µL of a solution containing the Terbium-labeled anti-phospho-substrate antibody in a suitable detection buffer (often containing EDTA to chelate Mg²⁺ and stop the reaction).

-

Incubation: Incubate for at least 60 minutes at room temperature to allow for antibody binding.

-

Data Acquisition: Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~520 nm for GFP and ~620 nm for Terbium).

-

Data Analysis: The TR-FRET ratio (emission at 520 nm / emission at 620 nm) is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Experimental Workflow

The general workflow for an in vitro kinase assay to determine the inhibitory potential of a compound like this compound is depicted below.

References

PF-04979064: A Comprehensive Technical Profile of a Dual PI3K/mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinase selectivity profile of PF-04979064, a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This document compiles quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways and workflows to support further research and development efforts.

Core Efficacy and Selectivity Profile

This compound is a highly potent, ATP-competitive inhibitor of Class I PI3K isoforms and mTOR.[1] Its remarkable potency against these key regulators of the PI3K/AKT/mTOR signaling pathway underscores its therapeutic potential in oncology.[1][2] The pathway itself is a critical mediator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many human cancers.[3]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary targets has been determined through in vitro biochemical assays. The dissociation constants (Ki) are summarized in the table below, highlighting the compound's sub-nanomolar affinity for PI3K isoforms and nanomolar affinity for mTOR.

| Target Kinase | Ki (nM) |

| PI3Kα | 0.13 |

| PI3Kγ | 0.111 |

| PI3Kδ | 0.122 |

| mTOR | 1.42 |

Data sourced from MedChemExpress and TargetMol.[3][4]

Broad Kinase Panel Selectivity

The selectivity of this compound has been assessed against a broader panel of kinases. In a screen of 36 different kinases, this compound exhibited minimal off-target activity, with less than 25% inhibition observed for all kinases tested at a concentration of 1 µM.[2] This high degree of selectivity is a critical attribute for a therapeutic candidate, as it can minimize the potential for off-target toxicities. The detailed kinome selectivity data is available in the supporting information of the primary discovery publication.[2]

Signaling Pathway Context

This compound exerts its biological effects by directly inhibiting key nodes in the PI3K/AKT/mTOR signaling cascade. This pathway is a central regulator of cellular processes frequently dysregulated in cancer. By dually targeting PI3K and mTOR, this compound can effectively shut down this signaling axis, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[1][2]

Experimental Protocols

The determination of kinase selectivity is a critical step in the characterization of any kinase inhibitor. While the specific proprietary protocols used for this compound are not publicly detailed, this section outlines a generalized, standard methodology for assessing kinase inhibitor selectivity using a radiometric assay, which is considered a gold standard in the field.

General Workflow for Kinase Selectivity Profiling

In Vitro Kinase Inhibition Assay (Radiometric Format - General Protocol)

This protocol describes a typical radiometric assay for measuring the inhibitory activity of a compound against a panel of kinases.

-

Compound Preparation : A stock solution of the test compound (e.g., this compound) is prepared in 100% DMSO. A dilution series is then created to achieve the desired final concentrations for the assay.

-

Reaction Mixture Preparation : For each kinase to be tested, a reaction mixture is prepared in an appropriate buffer. This mixture contains the purified kinase enzyme and its specific substrate (either a peptide or a protein).

-

Assay Plate Setup : The diluted test compound and the kinase/substrate mixture are added to the wells of a microtiter plate. A pre-incubation period may be included to allow the compound to bind to the kinase.

-

Initiation of Kinase Reaction : The enzymatic reaction is initiated by the addition of a solution containing [γ-³³P]ATP and MgCl₂. The final concentration of ATP is typically close to its Michaelis-Menten constant (Km) for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

-

Incubation : The reaction is allowed to proceed for a defined period (e.g., 30-120 minutes) at room temperature or 30°C.

-

Termination of Reaction : The reaction is stopped by adding a stop solution (e.g., phosphoric acid) or by spotting the reaction mixture onto a filter membrane which captures the phosphorylated substrate.

-

Washing : The filter membranes are washed multiple times to remove unincorporated [γ-³³P]ATP.

-

Detection : The amount of radioactivity incorporated into the substrate, which is proportional to the kinase activity, is quantified using a scintillation counter.

-

Data Analysis : The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (e.g., DMSO). The half-maximal inhibitory concentration (IC50) is then determined by fitting the data to a dose-response curve. Ki values can be subsequently calculated from the IC50 values using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.

Cellular Assay: Western Blot for Pathway Inhibition

To confirm that a compound inhibits the PI3K/AKT/mTOR pathway within a cellular context, a Western blot analysis is a standard method. This assay measures the phosphorylation status of key downstream effector proteins.

-

Cell Culture and Treatment : Cancer cell lines with a constitutively active PI3K/AKT/mTOR pathway are cultured under standard conditions. The cells are then treated with various concentrations of the inhibitor (e.g., this compound) or a vehicle control for a specified period.

-

Cell Lysis : After treatment, the cells are washed with cold phosphate-buffered saline (PBS) and then lysed in a buffer containing detergents and protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification : The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading of protein for each sample.

-

SDS-PAGE and Protein Transfer : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., phospho-AKT (Ser473), total AKT, phospho-S6 ribosomal protein, total S6).

-

Detection : The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured on an imaging system.

-

Analysis : The band intensities for the phosphorylated proteins are normalized to the total protein levels to determine the extent of pathway inhibition. A dose-dependent decrease in the phosphorylation of downstream effectors is indicative of on-target activity of the inhibitor.

References

Methodological & Application

Application Notes and Protocols for PF-04979064 In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04979064 is a potent, ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1] By targeting these two key nodes in the PI3K/AKT/mTOR signaling pathway, this compound effectively disrupts downstream signaling involved in tumor cell proliferation, survival, and metabolism.[1] These application notes provide detailed protocols for the in vitro evaluation of this compound in cancer cell lines, including cell culture, viability assays, and target modulation analysis.

Mechanism of Action

This compound exhibits high affinity for Class I PI3K isoforms and mTOR kinase. The dual inhibition of PI3K and mTOR allows for a more complete blockade of the signaling pathway, potentially overcoming feedback loops that can limit the efficacy of single-target inhibitors.[1]

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a frequent event in many human cancers.

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.

Quantitative Data Summary

| Parameter | Value | Cell Line(s) | Reference |

| Ki (PI3Kα) | 0.13 nM | N/A (Biochemical Assay) | [2] |

| Ki (PI3Kγ) | 0.111 nM | N/A (Biochemical Assay) | [2] |

| Ki (PI3Kδ) | 0.122 nM | N/A (Biochemical Assay) | [2] |

| Ki (mTOR) | 1.42 nM | N/A (Biochemical Assay) | [2] |

| IC50 (pAKT S473) | 144 nM | BT20 | [3] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 446.51 g/mol ), dissolve 4.465 mg of the compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage (up to 1 year) or at 4°C for short-term use (up to one week).

Cell Culture

a. Gastric Cancer Cell Lines: AGS and HGC-27

-

AGS Cells: Culture in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

HGC-27 Cells: Culture in Dulbecco's Modified Eagle's Medium (DMEM) with 2 mM L-glutamine, 1.0 g/L glucose, and 10% FBS.

b. Breast Cancer Cell Line: BT-20

-

Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS.

General Cell Culture Maintenance:

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells when they reach 80-90% confluency.

-

For subculturing, wash cells with sterile PBS, detach with a suitable trypsin-EDTA solution, and re-seed at an appropriate density.

Cell Viability (MTT) Assay

This protocol is designed to determine the effect of this compound on the viability of cancer cell lines.

Caption: Workflow for the MTT cell viability assay.

Materials:

-

Cultured cancer cells (e.g., AGS, HGC-27, BT-20)

-

Complete growth medium

-

This compound stock solution

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium. A suggested starting concentration range is 0.1 nM to 10 µM. Also, prepare a vehicle control (DMSO at the same final concentration as the highest this compound concentration, typically ≤0.1%).

-

Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

After the incubation with MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently by pipetting up and down to ensure complete solubilization of the purple formazan.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis of PI3K/AKT/mTOR Pathway Modulation

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway, such as AKT (pAKT Ser473) and S6 Ribosomal Protein (pS6).

Caption: General workflow for Western blot analysis.

Materials:

-

Cultured cancer cells

-

This compound

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-pAKT (Ser473), rabbit anti-total AKT, rabbit anti-pS6, rabbit anti-total S6, and a loading control like rabbit anti-GAPDH or mouse anti-β-actin)

-

HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound at various concentrations (e.g., 100 nM, 500 nM, 1 µM) or vehicle control for a specified time (e.g., 1, 6, or 24 hours).

-

After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding an appropriate volume of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an ECL substrate and capture the image with a chemiluminescence imaging system.

-

Analyze the band intensities to determine the relative levels of protein phosphorylation. It is recommended to strip the membrane and re-probe for total protein and a loading control for normalization.

References

Application Notes and Protocols for PF-04979064 in In Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04979064 is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of the PI3K/AKT/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[1][2] this compound has demonstrated significant anti-tumor efficacy in preclinical animal models, most notably in glioblastoma xenografts. These application notes provide a comprehensive overview of the in vivo use of this compound, including dosage, administration protocols, and relevant pharmacodynamic and pharmacokinetic data to guide future research.

Mechanism of Action

This compound is an ATP-competitive inhibitor of class I PI3K isoforms and mTOR.[3] It potently inhibits PI3Kα, PI3Kγ, and PI3Kδ with Ki values of 0.130 nM, 0.111 nM, and 0.122 nM, respectively, and mTOR with a Ki of 1.42 nM.[1] By simultaneously blocking PI3K and mTOR, this compound effectively abrogates downstream signaling, leading to the inhibition of tumor cell proliferation, growth, and survival.[3]

Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to the recruitment and activation of AKT, which in turn phosphorylates a variety of downstream targets, including the mTOR complex 1 (mTORC1). mTORC1 activation promotes protein synthesis and cell growth. This compound's dual inhibition of PI3K and mTOR provides a comprehensive blockade of this pathway.

In Vivo Dosage and Efficacy

The following tables summarize the available quantitative data for this compound in preclinical animal models.

Table 1: In Vivo Efficacy in a U87MG Glioblastoma Xenograft Model

| Animal Model | Cell Line | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| Nude Mice | U87MG | 40 mg/kg this compound (oral) | Once daily | 88% | [1] |

| Nude Mice | U87MG | 20 mg/kg this compound (oral) | Once daily | Dose-proportional TGI observed | [1] |

| Nude Mice | U87MG | 10 mg/kg this compound (oral) | Once daily | Dose-proportional TGI observed | [1] |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Unit | Reference |

| Vdss | 5.23 | L/kg | [1][4] |

| Cl | 19.3 | mL/min/kg | [1][4] |

| T1/2 | 1.85 | h | [1][4] |

| F% | 61 | % | [1][4] |

Experimental Protocols

U87MG Glioblastoma Xenograft Mouse Model

This protocol is based on the study by Cheng et al. (2013).[1]

1. Cell Culture:

-

U87MG human glioblastoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

2. Animal Model:

-

8-week-old female nude (nu/nu) mice are used for this study.[5]

3. Tumor Cell Implantation:

-

Anesthetize the mice using 2% isoflurane.

-

Subcutaneously inject 1 x 106 U87MG cells in the right flank of each mouse.[5]

-

Monitor the mice and measure tumor volumes every 2-3 days using calipers. Tumor volume can be estimated using the formula: (length x width2) / 2.[5]

-

Randomize the mice into treatment and control groups when tumors reach an approximate volume of 200 mm3.[5]

4. Formulation and Administration of this compound:

-

A suggested vehicle for oral administration of similar compounds consists of a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[6] For example, a formulation could be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[6]

-

Prepare a stock solution of this compound in DMSO.

-

On the day of dosing, prepare the final formulation by adding the appropriate volumes of PEG300, Tween 80, and saline to the stock solution, ensuring thorough mixing.

-

Administer this compound orally to the treatment group once daily. The control group should receive the vehicle only.

5. Pharmacodynamic Assessment:

-

At various time points after the final dose, tumors and plasma can be collected.

-

Process the tumors to prepare lysates.

-

Use the tumor lysates to determine the inhibition of phosphorylation of AKT (pS473) by Western blot analysis as a measure of target engagement.[1]

6. Efficacy Evaluation:

-

Continue to monitor and measure tumor volumes throughout the study.

-

The study can be terminated when tumors in the control group reach a predetermined size or show signs of ulceration.

-

Calculate the Tumor Growth Inhibition (TGI) to assess the efficacy of the treatment.

Other Potential Applications

While the most detailed in vivo data for this compound is in a glioblastoma model, its mechanism of action suggests potential efficacy in other cancers with a dysregulated PI3K/AKT/mTOR pathway. A recent study has highlighted its ability to inhibit the proliferation of human gastric adenocarcinoma cells in vitro, suggesting a potential application in gastric cancer.[7] Further in vivo studies are warranted to explore the therapeutic potential of this compound in a broader range of solid tumors.

Conclusion

This compound is a potent PI3K/mTOR dual inhibitor with demonstrated in vivo anti-tumor activity. The provided data and protocols for the U87MG glioblastoma model offer a solid foundation for researchers to design and conduct further preclinical studies to evaluate the therapeutic potential of this compound in various cancer models. Careful consideration of the formulation and dosing regimen is crucial for achieving optimal efficacy and reliable results.

References

- 1. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor this compound through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor this compound through Structure-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | mTOR | PI3K | TargetMol [targetmol.com]

- 7. Dual PI3K/mTOR inhibitor this compound regulates tumor growth in gastric cancer and enhances drug sensitivity of gastric cancer cells to 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: PF-04979064 in Gastric Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04979064 is a potent, ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] Both PI3K and mTOR are critical kinases in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various human cancers, including gastric cancer.[1] This pathway plays a crucial role in regulating cell growth, proliferation, survival, and apoptosis.[1] Aberrant activation of this pathway is linked to tumor progression and resistance to therapy.[1]

Recent studies have highlighted the therapeutic potential of this compound in gastric cancer models. Specifically, research has demonstrated its efficacy in inhibiting proliferation and inducing apoptosis in human gastric adenocarcinoma cell lines such as AGS and the undifferentiated HGC-27 cell line.[1] Furthermore, this compound has been shown to enhance the sensitivity of gastric cancer cells to standard chemotherapeutic agents like 5-fluorouracil (5-FU).[1] These application notes provide a summary of the available data and detailed protocols for key experiments to evaluate the effects of this compound in gastric cancer cell lines.

Data Presentation

Biochemical Potency of this compound

| Target | Ki (nM) |

| PI3Kα | 0.13 |

| mTOR | 1.42 |

Data sourced from MedChemExpress and based on in vitro kinase assays.

Cellular Activity of this compound in Gastric Cancer Cell Lines

Studies have shown that this compound significantly inhibits the proliferation of AGS and HGC-27 gastric cancer cell lines and promotes apoptosis.[1] While the specific IC50 values and quantitative apoptosis data from the primary literature were not fully accessible for this review, the significant anti-proliferative and pro-apoptotic effects are consistently reported.[1]

Visualization of Mechanisms and Workflows

Below are diagrams illustrating the signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating this compound in gastric cancer cells.

Experimental Protocols

Cell Culture and Maintenance

-

Cell Lines:

-

AGS (human gastric adenocarcinoma)

-

HGC-27 (human gastric undifferentiated carcinoma)

-

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

-

Subculture: When cells reach 80-90% confluency, they should be passaged using Trypsin-EDTA solution.

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on gastric cancer cell lines.

-

Materials:

-

96-well plates

-

Gastric cancer cells (AGS, HGC-27)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 103 cells/well and allow them to adhere overnight.

-

The following day, treat the cells with various concentrations of this compound (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the extent of apoptosis induced by this compound.

-

Materials:

-

6-well plates

-

Gastric cancer cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with selected concentrations of this compound (e.g., based on IC50 values) for 24 or 48 hours.

-

Harvest the cells (including floating and adherent cells) and wash them twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

-

Western Blot Analysis

This protocol is for assessing the effect of this compound on the PI3K/AKT/mTOR signaling pathway.

-

Materials:

-

6-well plates

-

Gastric cancer cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR (Ser2448), anti-mTOR, anti-p-S6K, anti-S6K, and anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

-

Conclusion

This compound demonstrates significant potential as a therapeutic agent for gastric cancer by effectively targeting the PI3K/AKT/mTOR pathway, leading to decreased cell proliferation and increased apoptosis in relevant cell line models.[1] The protocols outlined above provide a robust framework for researchers to further investigate the mechanism of action and efficacy of this compound. Further studies, including in vivo models, are warranted to fully elucidate its clinical potential in the treatment of gastric cancer.

References

Application Notes and Protocols: Synergistic Antitumor Activity of PF-04979064 and 5-FU Combination Therapy in Gastric Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastric cancer remains a significant therapeutic challenge, often exhibiting resistance to conventional chemotherapeutic agents like 5-fluorouracil (5-FU). The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in gastric cancer, contributing to tumor cell proliferation, survival, and drug resistance. PF-04979064 is a potent, selective, ATP-competitive dual inhibitor of PI3K and mTOR kinases.[1] This document outlines the application and protocols for evaluating the combination therapy of this compound and 5-FU in gastric cancer. Preclinical studies have demonstrated that this compound can significantly enhance the sensitivity of gastric cancer cells to 5-FU, leading to a synergistic antitumor effect.[2] This combination therapy promotes apoptosis and inhibits proliferation in human gastric cancer cell lines by effectively blocking the PI3K/AKT/mTOR signaling pathway.[2]

Principle of the Combination Therapy

The synergistic effect of combining this compound and 5-FU stems from their distinct but complementary mechanisms of action.

-

5-Fluorouracil (5-FU): A pyrimidine analog that primarily acts as a thymidylate synthase inhibitor. Its active metabolites disrupt DNA synthesis and repair by depleting thymidine, leading to cell death, particularly in rapidly dividing cancer cells.[3][4]

-

This compound: A dual inhibitor of PI3K and mTOR, key components of a critical signaling pathway that promotes cell growth, proliferation, and survival.[1] By inhibiting this pathway, this compound can prevent the cancer cells from overcoming the DNA damage induced by 5-FU, thereby increasing their susceptibility to the chemotherapeutic agent.

Quantitative Data Summary

The following tables summarize the expected quantitative data from in vitro experiments evaluating the synergistic effects of this compound and 5-FU on human gastric cancer cell lines, such as AGS and HGC-27.[2]

Table 1: In Vitro Cytotoxicity (IC50) of this compound and 5-FU as Single Agents and in Combination

| Cell Line | Treatment | IC50 (µM) |

| AGS | This compound | Expected Value |

| 5-FU | Expected Value | |

| This compound + 5-FU | Significantly Lower Value | |

| HGC-27 | This compound | Expected Value |

| 5-FU | Expected Value | |

| This compound + 5-FU | Significantly Lower Value |

Table 2: Apoptosis Induction in Gastric Cancer Cells

| Cell Line | Treatment | Percentage of Apoptotic Cells (%) |

| AGS | Control | Baseline Value |

| This compound | Increased Value | |

| 5-FU | Increased Value | |

| This compound + 5-FU | Synergistically Increased Value | |

| HGC-27 | Control | Baseline Value |

| This compound | Increased Value | |

| 5-FU | Increased Value | |

| This compound + 5-FU | Synergistically Increased Value |

Table 3: Inhibition of PI3K/AKT/mTOR Pathway Proteins

| Cell Line | Treatment | p-AKT (Fold Change) | p-mTOR (Fold Change) |

| AGS | Control | 1.0 | 1.0 |

| This compound | Decreased Value | Decreased Value | |

| 5-FU | Minimal Change | Minimal Change | |

| This compound + 5-FU | Significantly Decreased Value | Significantly Decreased Value | |

| HGC-27 | Control | 1.0 | 1.0 |

| This compound | Decreased Value | Decreased Value | |

| 5-FU | Minimal Change | Minimal Change | |

| This compound + 5-FU | Significantly Decreased Value | Significantly Decreased Value |

Experimental Protocols

Cell Culture

Human gastric cancer cell lines AGS and HGC-27 can be obtained from a reputable cell bank. Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound and 5-FU, both individually and in combination.

-

Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound, 5-FU, or a combination of both for 48 hours. Include untreated cells as a control.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.

-

Seed 1 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with this compound, 5-FU, or the combination at their respective IC50 concentrations for 48 hours.

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This protocol is to assess the effect of the combination therapy on the PI3K/AKT/mTOR signaling pathway.

-

Seed 1 x 10⁶ cells in a 60 mm dish and allow them to adhere overnight.

-

Treat the cells with this compound, 5-FU, or the combination at their respective IC50 concentrations for 24 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, and β-actin overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

Visualizations

Caption: this compound and 5-FU Signaling Pathway Inhibition.

Caption: Experimental Workflow for Combination Therapy Evaluation.

References

- 1. SBL-JP-0004: A promising dual inhibitor of JAK2 and PI3KCD against gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual PI3K/mTOR inhibitor this compound regulates tumor growth in gastric cancer and enhances drug sensitivity of gastric cancer cells to 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for PF-04979064 in CRISPR/Cas9 Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04979064 is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] These two kinases are central components of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a key target for therapeutic intervention. By simultaneously targeting both PI3K and mTOR, this compound can effectively shut down this signaling cascade, leading to anti-tumor effects.[2]

CRISPR/Cas9 genome editing technology has revolutionized functional genomics, providing a powerful tool for systematically investigating gene function. When combined with small molecule inhibitors like this compound, CRISPR/Cas9 screens can be employed to identify genes that modulate the cellular response to the drug. These screens can uncover mechanisms of drug resistance, identify synergistic therapeutic targets, and reveal novel synthetic lethal interactions.

These application notes provide a comprehensive overview of this compound and detailed protocols for its use in CRISPR/Cas9 screening applications to identify genetic modifiers of drug sensitivity.

Data Presentation

Biochemical and Cellular Activity of this compound

The following tables summarize the key quantitative data for this compound, providing a clear reference for its biochemical potency and cellular activity.

Table 1: Biochemical Potency (Inhibition Constant, Ki)

| Target | Ki (nM) | Source |

| PI3Kα | 0.13 | [1] |

| PI3Kγ | 0.111 | [1] |

| PI3Kδ | 0.122 | [1] |

| mTOR | 1.42 | [1] |

Table 2: Cellular Activity (Half-maximal Inhibitory Concentration, IC50)

| Cell Line | Assay Type | IC50 (nM) | Source |

| BT20 (Breast Cancer) | AKT Phosphorylation (S473) | 9.1 | |

| AGS (Gastric Cancer) | Proliferation | Not explicitly stated, but significant inhibition observed | [3] |

| HGC-27 (Gastric Cancer) | Proliferation | Not explicitly stated, but significant inhibition observed | [3] |

Note: The IC50 value for BT20 cells is for this compound. A precursor compound showed an IC50 of 144 nM in the same assay.[4] It is recommended that researchers determine the IC50 in their specific cell line of interest prior to initiating a CRISPR/Cas9 screen.

Signaling Pathway

The PI3K/AKT/mTOR pathway is a primary signaling network that promotes cell survival and proliferation. This compound exerts its effects by inhibiting the kinase activity of PI3K and mTOR.

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.

Experimental Protocols

Protocol 1: Determination of this compound IC50 in a Cancer Cell Line

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50) in the chosen cancer cell line for the CRISPR/Cas9 screen.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)

-

Plate reader (luminometer or spectrophotometer)

-

DMSO (vehicle control)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the assay (typically 72-96 hours). The optimal seeding density should be determined empirically for each cell line.

-